molecular formula C19H17ClN2O4S B2715195 N1-(3-chloro-2-methylphenyl)-N2-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide CAS No. 2034398-27-9

N1-(3-chloro-2-methylphenyl)-N2-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide

Cat. No.: B2715195
CAS No.: 2034398-27-9
M. Wt: 404.87
InChI Key: UWGKPOAOSGXSBX-UHFFFAOYSA-N
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Description

N1-(3-chloro-2-methylphenyl)-N2-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide is a structurally complex oxalamide derivative featuring a 3-chloro-2-methylphenyl group and a substituted ethyl moiety bearing furan, thiophene, and hydroxyl groups. Its synthesis likely involves condensation reactions between chloro-substituted aromatic amines and oxalyl derivatives, analogous to methods used for related compounds (e.g., triethylamine-mediated coupling of chloroacetyl chloride with amines) .

Properties

IUPAC Name

N'-(3-chloro-2-methylphenyl)-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O4S/c1-12-14(20)4-2-5-15(12)22-18(24)17(23)21-11-19(25,13-7-9-27-10-13)16-6-3-8-26-16/h2-10,25H,11H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWGKPOAOSGXSBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC(C2=CSC=C2)(C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(3-chloro-2-methylphenyl)-N2-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide, a compound with significant potential in medicinal chemistry, exhibits various biological activities that warrant detailed exploration. This article aims to summarize the available data on its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C19H17ClN2O4S
  • Molecular Weight : 404.87 g/mol
  • CAS Number : 1903467-85-5

The compound features a complex structure that includes a chloro-substituted aromatic ring, a furan moiety, and a thiophene group, which may contribute to its biological properties.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit antioxidant properties. For instance, Schiff base ligands have been shown to scavenge free radicals effectively, suggesting that this compound may also possess similar capabilities. The presence of electron-donating groups enhances radical stabilization, which is critical for antioxidant activity .

Anticancer Potential

Preliminary studies suggest that the compound could exhibit anticancer activity. Similar compounds in its class have demonstrated efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, derivatives of oxalamide compounds have been evaluated for their cytotoxic effects on leukemia cell lines, indicating potential therapeutic applications in oncology .

The proposed mechanism of action for this compound may involve:

  • Inhibition of Enzymatic Activity : Compounds with similar structures often inhibit enzymes involved in cancer progression and inflammation.
  • Induction of Apoptosis : Evidence from related studies suggests that the compound may trigger apoptotic pathways in cancer cells.
  • Antioxidant Defense Modulation : By scavenging reactive oxygen species (ROS), the compound could protect cells from oxidative stress-related damage.

Study 1: Antioxidant Evaluation

A study evaluating Schiff base ligands found that certain derivatives demonstrated significant antioxidant activity through DPPH radical scavenging assays, highlighting the potential for this compound to act similarly .

Study 2: Anticancer Activity

In vitro tests on related oxalamide compounds revealed promising results against various cancer cell lines. For example, one study reported an IC50 value of 700 nM for a structurally analogous compound against a specific cancer type, suggesting that this compound could exhibit comparable potency .

Data Summary Table

Property Value
Molecular FormulaC19H17ClN2O4S
Molecular Weight404.87 g/mol
CAS Number1903467-85-5
Antioxidant ActivityPotentially significant
Anticancer ActivityPromising in preliminary studies

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Chloroaromatic and Amide Motifs

  • 3-Chloro-N-phenyl-phthalimide () :
    This phthalimide derivative shares a chloro-substituted aromatic ring with the target compound. However, its cyclic imide structure contrasts with the oxalamide backbone of the target, resulting in differences in rigidity and hydrogen-bonding capacity. Phthalimides are used as polymer precursors, while oxalamides (like the target) may exhibit enhanced solubility due to their linear amide linkages .

  • N-(3-Acetyl-2-thienyl)acetamides (): These compounds feature thiophene rings and acetamide groups. The target compound’s thiophen-3-yl group and amide bonds suggest similar spectroscopic signatures (e.g., IR carbonyl stretches at ~1650–1700 cm⁻¹).
  • N-Substituted 2-Arylacetamides () :
    Structurally simplified analogs like 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide highlight the role of halogenated aromatics and amide groups in intermolecular interactions (e.g., N–H⋯N hydrogen bonds forming inversion dimers). The target compound’s oxalamide bridge may enable stronger hydrogen bonding, influencing solubility and stability .

Heterocyclic and Pesticide-Related Compounds

  • Cyprofuram (): This fungicide (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)cyclopropanecarboxamide) shares a chlorophenyl group and furan-derived moiety with the target compound. The tetrahydrofuran ring in cyprofuram contrasts with the target’s hydroxy-substituted ethyl chain, suggesting divergent biological targets. Nonetheless, both compounds demonstrate the pharmacological relevance of chloroaromatic-heterocyclic hybrids .
  • Thiophene Fentanyl Hydrochloride () :
    Though pharmacologically distinct (an opioid), its thiophene substituent underscores the prevalence of thiophene in bioactive molecules. The target’s thiophen-3-yl group may similarly enhance lipophilicity or receptor binding, though its oxalamide core would confer different pharmacokinetic properties .

Key Data Tables

Table 1: Structural and Functional Group Comparison

Compound Key Features Potential Applications
Target Compound Oxalamide, 3-chloro-2-methylphenyl, furan, thiophene, hydroxyl Medicinal chemistry, materials
3-Chloro-N-phenyl-phthalimide Cyclic imide, chloro-substituted phenyl Polymer synthesis
N-(3-Acetyl-2-thienyl)acetamide Thiophene, acetamide Synthetic intermediates
Cyprofuram Chlorophenyl, tetrahydrofuran, cyclopropane Fungicide

Table 2: Spectroscopic Predictions for the Target Compound

Technique Key Signals
IR ν(C=O) ~1680–1700 cm⁻¹ (oxalamide), ν(O–H) ~3200–3600 cm⁻¹ (hydroxyl)
¹H NMR δ 6.5–7.5 ppm (furan/thiophene), δ 2.2 ppm (CH₃ on phenyl), δ 4.5 ppm (–OH)
MS [M+H]⁺ with fragments at m/z corresponding to oxalamide cleavage

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